2-cyano-N,N-diethylacetamide

Description

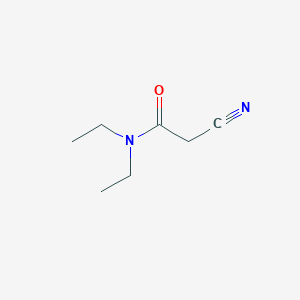

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-9(4-2)7(10)5-6-8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSHIRFTLKZVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397378 | |

| Record name | 2-cyano-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26391-06-0 | |

| Record name | 2-Cyano-N,N-diethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26391-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N,N-diethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026391060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-cyano-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-N,N-DIETHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7FKS72PYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-cyano-N,N-diethylacetamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-cyano-N,N-diethylacetamide, a key intermediate in organic synthesis. This document consolidates critical data including physicochemical properties, structural information, and detailed experimental protocols for its synthesis. All quantitative data is presented in clear, tabular formats for ease of reference and comparison. The molecular structure is further elucidated through a diagram generated using the DOT language. This guide is intended to be an essential resource for researchers and professionals involved in synthetic chemistry and drug development.

Chemical Identity and Properties

This compound is a versatile organic compound, notable for its dual functional groups: a cyano (-C≡N) group and a tertiary amide (-C(=O)N(C₂H₅)₂). These features contribute to its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 26391-06-0 | [1] |

| Molecular Formula | C₇H₁₂N₂O | [2] |

| Molecular Weight | 140.18 g/mol | [1][2] |

| Appearance | Colorless to pale yellow or pale brown liquid/oil | [3][4][5] |

| Physical State | Liquid at room temperature | [1][6][7] |

| Solubility | Soluble in organic solvents such as chloroform, ethyl acetate, tetrahydrofuran, and methanol. Insoluble in water. | [4][8] |

Physicochemical Data

| Property | Value | Reference |

| Density | 1.013 g/mL at 25 °C | [1] |

| Boiling Point | 114 °C at 4 mmHg (lit.) | [8][9] |

| Melting Point | Not consistently reported; one source cites 121 °C, which is likely an error as it is generally described as a liquid. | [5][8] |

| Refractive Index (n20/D) | 1.466 | [1] |

| Flash Point | >110 °C | [8] |

| pKa (Predicted) | 4.53 ± 0.10 | [4] |

Molecular Structure

The structure of this compound features a central acetamide moiety with two ethyl groups attached to the nitrogen atom and a cyanomethyl group attached to the carbonyl carbon.

Structural Representations

| Format | Representation |

| SMILES | CCN(CC)C(=O)CC#N |

| InChI | InChI=1S/C7H12N2O/c1-3-9(4-2)7(10)5-6-8/h3-5H2,1-2H3 |

| InChIKey | RYSHIRFTLKZVIH-UHFFFAOYSA-N |

Structural Diagram

// Atom nodes N1 [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; O1 [label="O", fontcolor="#EA4335"]; C6 [label="C", fontcolor="#202124"]; N2 [label="N", fontcolor="#202124"]; C7 [label="C", fontcolor="#202124"];

// Edges for bonds N1 -- C1; C1 -- C2; N1 -- C3; C3 -- C4; N1 -- C5; C5 -- O1 [style=double]; C5 -- C6; C6 -- C7; C7 -- N2 [style=triple]; }

Caption: Chemical structure of this compound.Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While specific spectra are not widely available in public databases, the expected spectral features are described below based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the two ethyl groups and the methylene group adjacent to the cyano group. The chemical shifts would be influenced by the neighboring electron-withdrawing groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum should exhibit distinct signals for the seven carbon atoms in the molecule, including the carbonyl carbon, the cyano carbon, and the carbons of the ethyl and methylene groups.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present. Key expected absorption bands include:

-

A strong absorption band around 2250 cm⁻¹ for the C≡N (nitrile) stretching vibration.

-

A strong absorption band around 1650 cm⁻¹ for the C=O (amide) stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The predicted monoisotopic mass is 140.09496 Da.[10] The mass spectrum would show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the amide and cyano groups.[10]

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common synthetic routes.

Synthesis from Ethyl Cyanoacetate and Diethylamine

This method involves the direct amidation of a cyanoacetic acid ester with diethylamine.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound from ethyl cyanoacetate.

Detailed Protocol:

-

To a reactor under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF), followed by diethylamine.

-

Cool the reactor to below -30 °C.

-

Slowly add a solution of n-hexyllithium in hexanes, maintaining the temperature below -30 °C.

-

After the addition is complete, stir the mixture at -30 °C for 1.5 hours.

-

Slowly add a solution of ethyl cyanoacetate in THF, again keeping the temperature below -30 °C.

-

After the addition, allow the reaction mixture to gradually warm to room temperature and continue stirring for 30 minutes.

-

Quench the reaction by the slow addition of ethanol and stir overnight at room temperature.

-

Remove the solvent by distillation under reduced pressure.

-

Treat the residue with 10% hydrochloric acid and extract twice with dichloromethane (DCM).

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation.

Synthesis using Dicyclohexylcarbodiimide (DCC) as a Coupling Agent

This method involves the coupling of cyanoacetic acid and diethylamine using dicyclohexylcarbodiimide (DCC) as a dehydrating agent.

Workflow Diagram:

Caption: Workflow for the DCC-mediated synthesis of this compound.

Detailed Protocol:

-

Charge a reaction vessel with an organic solvent such as tetrahydrofuran (THF) or dichloromethane.

-

Add dicyclohexylcarbodiimide (DCC), diethylamine, and cyanoacetic acid to the solvent.

-

Reflux the reaction mixture for 6-9 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Treat the residue with a mixture of water and acetic acid to precipitate the dicyclohexylurea (DCU) byproduct.

-

Filter off the precipitated DCU.

-

Extract the filtrate with an organic solvent (e.g., dichloromethane).

-

Concentrate the organic layer under reduced pressure to obtain this compound as an oil.[9]

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. A notable application is in the preparation of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease. In this synthesis, it undergoes a condensation reaction with 3,4-dihydroxy-5-nitrobenzaldehyde.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

Conclusion

This technical guide provides a detailed summary of the chemical properties, structure, and synthesis of this compound. The tabulated data, structural diagrams, and comprehensive experimental protocols offer a valuable resource for chemists and pharmaceutical scientists. Its role as a key synthetic intermediate underscores its importance in the development of new chemical entities.

References

- 1. N,N-Diethyl-2-cyanoacetoamide 97 26391-06-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. CAS 26391-06-0: this compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Cas 26391-06-0,this compound | lookchem [lookchem.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound | 26391-06-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound CAS#: 26391-06-0 [m.chemicalbook.com]

- 9. This compound | 26391-06-0 [chemicalbook.com]

- 10. PubChemLite - this compound (C7H12N2O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-cyano-N,N-diethylacetamide (CAS: 26391-06-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-cyano-N,N-diethylacetamide is a versatile organic compound that serves as a key intermediate in various synthetic applications, most notably in the pharmaceutical industry.[1][2] Its chemical structure, featuring a cyano group and a diethylamide moiety, imparts a unique reactivity profile that makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, and its significant role in the synthesis of the anti-Parkinson's drug, entacapone.

Physicochemical Properties

This compound is typically a colorless to light yellow or pale brown liquid.[2] It is soluble in organic solvents but insoluble in water.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 26391-06-0 | [2] |

| Molecular Formula | C₇H₁₂N₂O | [2] |

| Molecular Weight | 140.18 g/mol | [2] |

| Appearance | Colorless to light yellow/pale brown liquid | [2] |

| Boiling Point | 114 °C at 4 mmHg | [4] |

| Density | 1.013 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.466 | |

| Solubility | Soluble in organic solvents, insoluble in water | [2] |

| Storage Temperature | 2-8°C | [5] |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H-NMR (200 MHz, CDCl₃) | δ 1.2 ppm (t, 6H, J = 7Hz), 3.4 ppm (q, 4H, J = 7Hz), 3.55ppm (s, 2H) | [1] |

| ¹³C-NMR | Experimental data not found in the searched literature. | |

| Infrared (IR) | Experimental data not found in the searched literature. A supplier indicates that the IR spectrum of a sample should be concordant with their in-house standard. | [6] |

| Mass Spectrometry (MS) | Predicted m/z values for various adducts: [M+H]⁺: 141.10224, [M+Na]⁺: 163.08418, [M-H]⁻: 139.08768 |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The following are two detailed experimental protocols.

Experimental Protocol 1: Synthesis via Reaction of N,N-Diethylamine with Ethyl Cyanoacetate

This method involves the reaction of N,N-diethylamine with ethyl cyanoacetate in the presence of a strong base like n-hexyllithium.

Reaction Scheme:

Caption: Synthesis of this compound from N,N-diethylamine.

Methodology:

-

Under a nitrogen atmosphere, add 30 L of anhydrous tetrahydrofuran (THF) to a suitable reactor.

-

Add 1.272 kg (17.39 mol) of diethylamine to the reactor.

-

Cool the reactor to below -30 °C.

-

Slowly add a 33% hexane solution of n-hexyllithium to the reaction mixture, maintaining the temperature below -30 °C.

-

After the addition is complete, stir the mixture at -30 °C for 1.5 hours.

-

In a separate vessel, dissolve 0.655 kg (5.79 mol) of ethyl cyanoacetate in 2 L of THF.

-

Slowly add the ethyl cyanoacetate solution to the reaction mixture, keeping the temperature well below -30 °C.

-

After the addition, allow the reaction mixture to gradually warm to room temperature and continue stirring for 30 minutes.

-

Slowly add 0.66 L of ethanol to the mixture and stir overnight at room temperature.

-

Remove the solvent by distillation under reduced pressure.

-

Treat the residue with 8 L of 10% hydrochloric acid and extract twice with dichloromethane (DCM) (2 x 7 L).

-

Combine the DCM layers and wash with water (2 x 5 L).

-

Dry the DCM solution and evaporate to dryness to yield the product.

Quantitative Data:

-

Yield: 755.29 g (97%)[1]

Experimental Protocol 2: Single-Step Synthesis using Dicyclohexylcarbodiimide (DCC)

This process describes a single-step synthesis from N,N-diethylamine and cyanoacetic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Reaction Workflow:

Caption: Workflow for the DCC-mediated synthesis of this compound.

Methodology:

-

Charge a reactor with 235 L of tetrahydrofuran (THF).

-

Add 85 kg of dicyclohexylcarbodiimide (DCC), 34 kg of N,N-diethylamine, and 36 kg of cyanoacetic acid.

-

Reflux the reaction mixture for 6-9 hours.

-

After the reaction is complete, concentrate the mixture.

-

Treat the residue with a mixture of 275 L of water and 12 L of acetic acid.

-

Filter the mixture to remove the precipitated dicyclohexylurea.

-

Extract the filtrate with dichloromethane.

-

Concentrate the dichloromethane layer to obtain the product as an oil.

Quantitative Data:

-

Yield: 55.2 kg

Applications in Organic Synthesis

The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals, particularly entacapone.[1] It is also used as a building block for various N-heterocyclic compounds.[1]

Synthesis of Entacapone

Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[5] this compound is a key precursor in its synthesis.

Reaction Scheme for Entacapone Synthesis:

Caption: Synthesis of Entacapone from this compound.

Experimental Protocol Outline:

The synthesis generally involves the condensation of this compound with 3,4-dihydroxy-5-nitrobenzaldehyde in an alcoholic solvent in the presence of a base, such as piperidine. The reaction is typically carried out at reflux temperature.[5] Subsequent workup, which may involve treatment with an aqueous acid, yields entacapone.[5]

Synthesis of Other Heterocyclic Compounds

This compound is a versatile reagent for synthesizing various heterocyclic compounds. For instance, it can be used to prepare N,N-diethyl 2-cyano-2-fluoro-2-phenylthioacetoamide, which is a precursor to cyanofluoroamides.[1][7] It also serves as a building block for fluorophores that can be used as endoplasmic reticulum probes.[7] The reactivity of the cyano and amide groups, along with the active methylene group, allows for a range of cyclization and condensation reactions.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It can also cause skin and eye irritation.[8]

Table 3: Hazard and Precautionary Statements

| Classification | Statement | Reference(s) |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. | [8] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound (CAS: 26391-06-0) is a commercially important chemical intermediate with well-defined synthetic routes and a primary application in the pharmaceutical industry for the production of entacapone. Its versatile chemical nature also allows for its use in the synthesis of other heterocyclic structures. While some spectroscopic data is available, further experimental characterization, particularly ¹³C-NMR and IR spectroscopy, would be beneficial for the scientific community. The provided synthetic protocols offer researchers and drug development professionals detailed procedures for its preparation. As with all chemical reagents, appropriate safety precautions must be followed during its handling and use.

References

- 1. scbt.com [scbt.com]

- 2. CAS 26391-06-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Acetamide, 2-cyano- [webbook.nist.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. suven.com [suven.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | 26391-06-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide on the Physical Properties of N,N-Diethyl-2-cyanoacetamide

For Researchers, Scientists, and Drug Development Professionals

N,N-Diethyl-2-cyanoacetamide is a versatile organic compound with significant applications as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in process optimization, reaction monitoring, and ensuring safety. This technical guide provides a comprehensive overview of the core physical characteristics of N,N-Diethyl-2-cyanoacetamide, detailed experimental protocols for their determination, and a visualization of its role in a significant synthetic pathway.

Core Physical Properties

N,N-Diethyl-2-cyanoacetamide is typically a colorless to light yellow or pale brown liquid or oil at room temperature.[1][2][3] Its molecular structure consists of a central acetamide group with two ethyl substituents on the nitrogen atom and a cyano group attached to the alpha-carbon. This combination of functional groups, including a polar cyano and amide group, contributes to its moderate polarity and solubility in various organic solvents.[2]

A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂N₂O | [4][5] |

| Molecular Weight | 140.18 g/mol | [4][5][6][7] |

| Appearance | Colorless to light yellow/pale brown liquid/oil | [1][2][3] |

| Melting Point | 121 °C | [8] |

| Boiling Point | 114 °C at 4 mmHg254.1 °C at 760 mmHg | [4][8] |

| Density | 1.013 g/mL at 25 °C0.988 g/cm³ | [4][8][9] |

| Refractive Index (n20/D) | 1.466 | [8][9] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Tetrahydrofuran, Methanol. Insoluble in water. | [1][8] |

| Vapor Pressure | 0.0176 mmHg at 25°C | [4] |

| Flash Point | >110 °C | [4][8] |

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of N,N-Diethyl-2-cyanoacetamide.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the solid N,N-Diethyl-2-cyanoacetamide is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4][9]

-

Apparatus Setup: The capillary tube is attached to a thermometer with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a modern melting point apparatus with a heated block).[9]

-

Heating and Observation: The heating bath is heated slowly and uniformly, at a rate of approximately 1-2 °C per minute as the melting point is approached.[9]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point. For an accurate determination, an initial rapid heating can be performed to find an approximate melting point, followed by a slower, more careful measurement.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.

Methodology: Vacuum Distillation

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask containing the liquid sample of N,N-Diethyl-2-cyanoacetamide and a few boiling chips.[10] The flask is connected to a condenser, a receiving flask, and a vacuum source (e.g., a vacuum pump). A thermometer is placed so that its bulb is just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[11]

-

Pressure Reduction: The system is evacuated to the desired pressure, which is monitored with a manometer.[11]

-

Heating: The distillation flask is heated gently. The liquid will begin to boil when its vapor pressure equals the reduced pressure in the apparatus.[10]

-

Data Recording: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.[11]

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.

Methodology: Using a Graduated Cylinder and Balance

-

Mass of Empty Cylinder: An empty, dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.[2][8]

-

Volume Measurement: A specific volume of liquid N,N-Diethyl-2-cyanoacetamide (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[8]

-

Mass of Cylinder and Liquid: The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.[2][8]

-

Calculation: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid. The density is then calculated using the formula: Density = Mass / Volume.[8] For higher accuracy, a pycnometer can be used instead of a graduated cylinder.[12]

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Assessment

-

Sample Preparation: A small, measured amount of N,N-Diethyl-2-cyanoacetamide (e.g., 25 mg or 0.05 mL) is placed in a test tube.[13]

-

Solvent Addition: A small volume of the solvent to be tested (e.g., 0.75 mL of water, chloroform, etc.) is added to the test tube in portions.[13]

-

Mixing and Observation: After each addition of the solvent, the test tube is vigorously shaken. The mixture is then observed to see if the solute has completely dissolved.[13][14]

-

Classification: The compound is classified as soluble if it dissolves completely, and insoluble if it does not. This process is repeated for a range of solvents to determine the solubility profile.[5]

A common method for the synthesis of N,N-Diethyl-2-cyanoacetamide involves the reaction of diethylamine with ethyl cyanoacetate.

Methodology

-

Reaction Setup: Anhydrous tetrahydrofuran (THF) is added to a reaction vessel under a nitrogen atmosphere, followed by diethylamine. The reactor is cooled to below -30°C.

-

Addition of Reagents: A hexane solution of n-butyllithium is slowly added to the cooled reactor, maintaining the temperature below -30°C. The mixture is stirred for 1.5 hours. A solution of ethyl cyanoacetate in THF is then slowly added, again keeping the temperature below -30°C.

-

Workup: After the addition is complete, the reaction mixture is gradually warmed to room temperature and stirred. Ethanol is then added, and the mixture is stirred overnight. The solvent is removed under reduced pressure.

-

Extraction and Purification: The residue is treated with 10% hydrochloric acid and extracted with dichloromethane (DCM). The combined organic layers are washed with water, dried, and the solvent is evaporated to yield the product as a brown oil.

Application in Synthesis: The Role of N,N-Diethyl-2-cyanoacetamide in the Synthesis of Entacapone

N,N-Diethyl-2-cyanoacetamide is a crucial building block in the pharmaceutical industry. One of its notable applications is in the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[15][16] The synthesis involves a condensation reaction between N,N-Diethyl-2-cyanoacetamide and 3,4-dihydroxy-5-nitrobenzaldehyde.[7][17][18]

Caption: Synthesis of Entacapone from N,N-Diethyl-2-cyanoacetamide.

References

- 1. byjus.com [byjus.com]

- 2. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 3. ursinus.edu [ursinus.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. CA2641396C - Process for manufacturing entacapone - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

- 11. Purification [chem.rochester.edu]

- 12. mt.com [mt.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. pennwest.edu [pennwest.edu]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. WO2008053304A2 - Processes for the preparation of a stable polymorphic form of entacapone - Google Patents [patents.google.com]

- 18. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]

2-cyano-N,N-diethylacetamide molecular weight and formula

This guide provides a comprehensive overview of the fundamental physicochemical properties of 2-cyano-N,N-diethylacetamide, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The molecular formula and molecular weight are critical parameters in chemical synthesis and analysis. The accepted values for this compound are summarized below.

| Parameter | Value |

| Molecular Formula | C₇H₁₂N₂O[1][2][3][4][5] |

| Molecular Weight | 140.18 g/mol [2][3][5] |

| Exact Mass | 140.094963011 g/mol [1][3] |

| Appearance | Colorless to pale yellow liquid or oil[2][4][6] |

| CAS Number | 26391-06-0[1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound can be found in various chemical literature. A representative synthesis involves the reaction of ethyl cyanoacetate with diethylamine.

Synthesis of this compound:

A common laboratory-scale synthesis involves the amidation of ethyl cyanoacetate. In a typical procedure, ethyl cyanoacetate is reacted with an excess of diethylamine, often in the presence of a suitable solvent and sometimes with heating to drive the reaction to completion. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess diethylamine and solvent are removed under reduced pressure. The resulting crude product is then purified, commonly by vacuum distillation, to yield pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and purification methods, may vary and should be optimized for the desired scale and purity.

Logical Relationships

The following diagram illustrates the relationship between the chemical name, its constituent elements, and its calculated molecular properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound | 26391-06-0 [smolecule.com]

- 3. N,N-Diethyl-2-Cyanoacetamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. CAS 26391-06-0: this compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 26391-06-0 [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2-Cyano-N,N-diethylacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-cyano-N,N-diethylacetamide. Due to a lack of extensive quantitative data in publicly available literature, this guide focuses on reported qualitative solubility and provides a comprehensive, generalized protocol for the experimental determination of solubility. This document is intended to support researchers in drug design, synthesis, and formulation by providing both the available data and the means to generate further, specific solubility data.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in scientific literature or safety data sheets. However, several sources provide qualitative solubility information. This information is summarized in the table below. For context, a table with quantitative solubility data for the related compound, 2-cyanoacetamide, is also provided.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Organic Solvents (General) | Soluble[1] |

| Chloroform | Soluble[2][3][4] |

| Ethyl Acetate | Soluble[2][3][4] |

| Tetrahydrofuran | Soluble[2][3][4] |

| Methanol | Soluble[2][3][4] |

| Water | Insoluble[1] |

Table 2: Quantitative Solubility of 2-Cyanoacetamide in Various Solvents at Different Temperatures

Note: The following data is for the related compound 2-cyanoacetamide and is presented for illustrative purposes.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| N,N-dimethylformamide | 273.15 - 318.15 | Data not available in mole fraction |

| Acetone | 273.15 - 318.15 | Data not available in mole fraction |

| Acetonitrile | 273.15 - 318.15 | Data not available in mole fraction |

| Methanol | 273.15 - 318.15 | Data not available in mole fraction |

| Ethanol | 273.15 - 318.15 | Data not available in mole fraction |

| n-Propanol | 273.15 - 318.15 | Data not available in mole fraction |

| n-Butanol | 273.15 - 318.15 | Data not available in mole fraction |

| Ethyl Acetate | 273.15 - 318.15 | Data not available in mole fraction |

| Dichloromethane | 273.15 - 318.15 | Data not available in mole fraction |

The solubility of 2-cyanoacetamide in a range of solvents was measured, with the order of solubility being N,N-dimethylformamide > acetone > water > acetonitrile > methanol > methyl acetate >1,4-dioxane > tetrahydrofuran > ethanol > ethyl acetate > n-propanol > n-butanol > trichloromethane > dichloromethane.[5]

Experimental Protocols for Solubility Determination

A precise experimental protocol for determining the quantitative solubility of a compound like this compound typically involves the creation of a saturated solution followed by the determination of the dissolved solute's concentration. The following is a generalized "shake-flask" method, a common and reliable technique for determining equilibrium solubility.[6]

Objective: To determine the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to reach equilibrium.[6]

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., ethanol, acetone, etc.)

-

Shaking incubator or a constant temperature water bath with a stirrer

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The presence of excess solid is crucial to ensure the solution reaches saturation.[6]

-

Equilibration: Place the sealed flask in a shaking incubator set to a constant temperature. Agitate the mixture for an extended period, typically 24-72 hours, to ensure that equilibrium between the dissolved and undissolved solute is reached.[6]

-

Phase Separation: After the equilibration period, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, the sample can be centrifuged.[6]

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm pore size) to remove any remaining microscopic particles.[6]

-

Quantification: Accurately dilute the filtered saturated solution to a suitable concentration for analysis. Quantify the concentration of the dissolved this compound using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.[6]

-

Calculation: The solubility is then calculated from the measured concentration of the diluted solution, taking into account the dilution factor. Solubility is typically expressed as grams of solute per 100 mL of solvent or in molarity.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described above.

Caption: Workflow for the experimental determination of solubility.

References

Spectral Analysis of 2-cyano-N,N-diethylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 2-cyano-N,N-diethylacetamide (CAS RN: 26391-06-0). Due to the limited availability of comprehensive public spectral data for this specific molecule, this document focuses on the available ¹H NMR data and outlines the standard experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N,N-Diethyl-2-cyanoacetamide |

| CAS Number | 26391-06-0 |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol |

| Chemical Structure | CCN(CC)C(=O)CC#N |

Spectral Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 1.2 | Triplet (t) | 6H | 7 | -CH₃ (ethyl groups) |

| 3.4 | Quartet (q) | 4H | 7 | -CH₂- (ethyl groups) |

| 3.55 | Singlet (s) | 2H | - | -CH₂- (acetyl group) |

Solvent: CDCl₃, Spectrometer Frequency: 200 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental IR spectrum for this compound is not publicly available, a quality control document for a commercial sample of "Diethyl amino cyanoacetamide/ N,N'-Diethyl-2-cyano acetamide" indicates that its IR spectrum should be concordant with an in-house working standard. This suggests that a reference spectrum exists but is not publicly accessible.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. While experimental mass spectra for this compound are not available in the public domain, predicted data for various adducts have been calculated.

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm or 10 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference signal at 0 ppm.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's magnet.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

-

For ¹³C NMR, similar pulse sequences are used, often with proton decoupling to simplify the spectrum.

-

The acquired FID is then Fourier transformed to produce the NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

-

For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

Data Acquisition:

-

A background spectrum of the empty sample holder (salt plates or ATR crystal) is recorded.

-

The sample is placed in the instrument's beam path.

-

The infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance at each wavelength.

-

The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Common ionization techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).

Mass Analysis and Detection:

-

The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The separated ions are then detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of ion intensity versus m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound.

Disclaimer: The information provided in this document is for research and informational purposes only. While efforts have been made to ensure accuracy, the availability of public spectral data for this compound is limited. Researchers are advised to acquire their own experimental data for critical applications.

The Cyano Group in N,N-diethyl-2-cyanoacetamide: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-diethyl-2-cyanoacetamide is a versatile bifunctional molecule featuring a reactive cyano group and an amide moiety. The electron-withdrawing nature of both the cyano and the adjacent carbonyl group activates the intervening methylene bridge, rendering it a valuable precursor in a multitude of organic transformations. This technical guide provides a comprehensive overview of the chemical reactivity of the cyano group in N,N-diethyl-2-cyanoacetamide, detailing its participation in key reactions such as hydrolysis, reduction, and cycloaddition. Furthermore, the synthetic utility of the activated methylene group in Knoevenagel condensations is explored. This document aims to serve as a detailed resource for researchers and professionals in the fields of organic synthesis and drug development, offering insights into the reaction mechanisms, experimental protocols, and synthetic potential of this important building block.

Introduction

The cyanoacetamide scaffold is a privileged motif in medicinal chemistry and materials science.[1] The presence of multiple reactive centers allows for the construction of complex molecular architectures and diverse heterocyclic systems. N,N-diethyl-2-cyanoacetamide, in particular, serves as a key intermediate in the synthesis of various pharmaceuticals, including the catechol-O-methyltransferase (COMT) inhibitor Entacapone.[2][3] Its reactivity is primarily dictated by the electrophilic carbon of the cyano group, the nucleophilicity of the nitrogen atom, and the acidity of the α-methylene protons.[4] This guide will delve into the specific reactions involving the cyano group and the adjacent active methylene, providing a detailed examination of its synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-diethyl-2-cyanoacetamide is presented in the table below.

| Property | Value | Reference |

| CAS Number | 26391-06-0 | |

| Molecular Formula | C₇H₁₂N₂O | |

| Molecular Weight | 140.18 g/mol | |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 114 °C at 4 mmHg | [5] |

| Density | 1.013 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.466 | |

| Solubility | Soluble in organic solvents, insoluble in water | [6] |

Reactivity of the Cyano Group

The cyano group (C≡N) is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity in N,N-diethyl-2-cyanoacetamide is influenced by the adjacent amide functionality.

Reduction of the Cyano Group

The reduction of the cyano group can lead to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Complete reduction of the nitrile functionality affords the corresponding primary amine, N,N-diethyl-3-aminopropanamide. This transformation is typically achieved using strong reducing agents.

Reaction Scheme:

Caption: General scheme for the reduction of the cyano group to a primary amine.

Common reducing agents for this transformation include:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing nitriles to primary amines.

-

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C).

-

Borane Complexes: Borane-tetrahydrofuran (BH₃-THF) can also be employed for this reduction.

Partial reduction of the cyano group to an aldehyde is a more delicate transformation, requiring milder reducing agents and controlled reaction conditions to avoid over-reduction to the amine. The product of this reaction would be N,N-diethyl-3-oxopropanamide.

Reaction Scheme:

Caption: Partial reduction of the cyano group to an aldehyde using DIBAL-H.

Key reagents for this partial reduction include:

-

Diisobutylaluminium Hydride (DIBAL-H): This is a widely used reagent for the low-temperature partial reduction of nitriles to aldehydes.

-

Stephen Aldehyde Synthesis: This method involves the use of tin(II) chloride (SnCl₂) and hydrochloric acid (HCl).

Hydrolysis of the Cyano Group

The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide.

Reaction Scheme:

Caption: Stepwise hydrolysis of the cyano group.

Under mild acidic or basic conditions, the cyano group is hydrolyzed to a primary amide, which in the case of N,N-diethyl-2-cyanoacetamide would lead to the formation of a malonamide derivative. More vigorous conditions will lead to the complete hydrolysis to the corresponding carboxylic acid. Quantitative data for the hydrolysis of N,N-diethyl-2-cyanoacetamide is not extensively reported.

Cycloaddition Reactions

The cyano group can participate in cycloaddition reactions, particularly [3+2] dipolar cycloadditions, to form five-membered heterocyclic rings. A common example is the reaction with azides to form tetrazoles. While no specific examples with N,N-diethyl-2-cyanoacetamide were found, this reactivity is a general feature of nitriles.

Reactivity of the Active Methylene Group

The methylene group (CH₂) alpha to both the cyano and the carbonyl groups is highly activated and readily deprotonated by a base to form a stable carbanion. This nucleophilic carbon is central to the synthetic utility of N,N-diethyl-2-cyanoacetamide, particularly in condensation reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a prominent reaction of N,N-diethyl-2-cyanoacetamide, involving the reaction of the active methylene group with aldehydes or ketones in the presence of a basic catalyst to form a new carbon-carbon double bond.

Reaction Scheme:

Caption: Knoevenagel condensation of N,N-diethyl-2-cyanoacetamide with an aldehyde.

This reaction is widely used in the synthesis of various biologically active molecules and functional materials.[1]

Quantitative Data for Knoevenagel Condensation:

The following table summarizes representative yields for the Knoevenagel condensation of N-substituted cyanoacetamides with various aldehydes, demonstrating the general efficiency of this reaction.

| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Cinnamaldehyde | Trimethylamine | - | - | 70-90 | [1][7] |

| 3-(4-dimethylamino)phenyl acrylaldehyde | Trimethylamine | - | - | 70-90 | [1][7] |

| 4-(dimethylamino)benzaldehyde | Trimethylamine | - | - | 70-90 | [1][7] |

| Various aromatic aldehydes | Triethylamine | NaCl solution (MW) | 35 min | 90-99 | [3] |

Experimental Protocols

Synthesis of N,N-diethyl-2-cyanoacetamide

Procedure: To a solution of diethylamine (1.272 kg, 17.39 mol) in anhydrous tetrahydrofuran (THF) (30 L) under a nitrogen atmosphere and cooled to below -30 °C, a 33% hexane solution of n-hexyllithium is added dropwise, maintaining the temperature below -30 °C.[2] The mixture is stirred for 1.5 hours at -30 °C. A solution of ethyl cyanoacetate (0.655 kg, 5.79 mol) in THF (2 L) is then added dropwise at a temperature well below -30 °C.[2] After the addition, the reaction mixture is gradually warmed to room temperature and stirred for 30 minutes. Ethanol (0.66 L) is then slowly added, and the mixture is stirred overnight at room temperature. The solvent is removed under reduced pressure. The residue is treated with 10% hydrochloric acid (8 L) and extracted with dichloromethane (DCM) (2 x 7 L).[2] The combined organic layers are washed with water (2 x 5 L), dried, and evaporated to afford N,N-diethyl-2-cyanoacetamide as a brown oil (755.29 g, 97% yield).[2]

General Procedure for Knoevenagel Condensation

Procedure: To a mixture of an N-substituted cyanoacetamide (1 mmol) and an aromatic aldehyde (1 mmol), trimethylamine (a few drops) is added as a catalyst. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration or extraction. Yields for this type of reaction are generally high, often in the range of 70-90%.[7]

General Procedure for Nitrile Reduction to Aldehyde with DIBAL-H

Procedure: The nitrile (1.0 equiv) is dissolved in an anhydrous solvent (e.g., toluene or THF) in a flame-dried, three-necked round-bottom flask under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of DIBAL-H (1.1-1.5 equiv) is added dropwise, maintaining the internal temperature below -70 °C. The reaction is stirred at -78 °C for a specified time. The reaction is then quenched by the slow addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt or dilute HCl. The mixture is allowed to warm to room temperature and stirred until two clear layers are formed. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude aldehyde can be purified by column chromatography or distillation.

Spectroscopic Data

While specific spectra for N,N-diethyl-2-cyanoacetamide were not found in the searched literature, typical spectroscopic features can be predicted.

-

¹H NMR: A 1H-NMR spectrum of N,N-diethyl-2-cyanoacetamide has been reported with the following signals: δ 1.2 ppm (t, 6H), 3.4 ppm (q, 4H), 3.55 ppm (s, 2H).[2]

-

¹³C NMR: The carbon of the cyano group in nitriles typically resonates in the range of 110-125 ppm in the ¹³C NMR spectrum.[8][9] The carbonyl carbon of the amide would be expected in the range of 160-180 ppm.

-

IR Spectroscopy: The cyano group exhibits a characteristic sharp absorption band in the infrared (IR) spectrum in the region of 2260-2220 cm⁻¹. The amide carbonyl group will show a strong absorption around 1680-1630 cm⁻¹.

Conclusion

N,N-diethyl-2-cyanoacetamide is a valuable and versatile building block in organic synthesis. The reactivity of its cyano group, allowing for reduction to both amines and aldehydes, as well as hydrolysis to amides and carboxylic acids, provides multiple avenues for functional group interconversion. Furthermore, the highly activated methylene group readily participates in Knoevenagel condensations, enabling the facile construction of carbon-carbon double bonds and the synthesis of a wide array of substituted olefins. This technical guide has summarized the key reactive pathways of N,N-diethyl-2-cyanoacetamide, providing experimental insights and highlighting its significance as a precursor in the development of pharmaceuticals and other functional molecules. Further investigation into the quantitative aspects of its reactivity, particularly for hydrolysis and reduction reactions, would be beneficial for optimizing its use in synthetic applications.

References

- 1. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mjpe.periodikos.com.br]

- 2. 2-Cyano-N,N-diethylacetamide | 26391-06-0 [chemicalbook.com]

- 3. www2.unifap.br [www2.unifap.br]

- 4. CAS 26391-06-0: this compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. mrj.org.ly [mrj.org.ly]

- 8. compoundchem.com [compoundchem.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

A Comprehensive Technical Guide on the Role of 2-Cyano-N,N-diethylacetamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N,N-diethylacetamide, a versatile organic compound, serves as a pivotal intermediate in various synthetic chemical processes. Characterized by the presence of a cyano group and a diethylacetamide moiety, this compound exhibits a unique reactivity profile that makes it an indispensable building block for more complex molecules.[1][2] It is typically a colorless to light yellow liquid, soluble in organic solvents but insoluble in water.[3][4] Its primary significance lies within the pharmaceutical industry, where it is a critical precursor in the synthesis of several active pharmaceutical ingredients (APIs).[1][3] This guide provides an in-depth exploration of its synthesis, key reactions, and applications, with a particular focus on its role in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 26391-06-0 | [3][4][5] |

| Molecular Formula | C₇H₁₂N₂O | [1][4] |

| Molecular Weight | 140.18 g/mol | [1][] |

| Appearance | Colorless to pale yellow/brown liquid or oil | [3][4][5][7] |

| Boiling Point | 114°C at 4 mmHg | [5][7] |

| Density | 1.013 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.466 | [7] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol, THF; Insoluble in water | [3][7] |

| Storage Temperature | 2-8°C | [3][7] |

| InChI Key | RYSHIRFTLKZVIH-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CCN(CC)C(=O)CC#N | [1][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods start from either an ester of cyanoacetic acid or cyanoacetic acid itself, reacting with diethylamine. These methods are generally preferred over older routes involving hazardous materials like alkali cyanides.[8][9]

Synthetic Pathways

Two primary, industrially relevant methods for the synthesis of this compound are:

-

Amidation of Ethyl Cyanoacetate: This method involves the reaction of diethylamine with ethyl cyanoacetate.[1][5] The reaction can be facilitated by a strong base such as n-hexyllithium to deprotonate the amine, followed by nucleophilic acyl substitution on the ester.[5]

-

Amide Coupling of Cyanoacetic Acid: This route involves a direct coupling reaction between cyanoacetic acid and diethylamine using a peptide coupling agent, such as dicyclohexylcarbodiimide (DCCI).[8][9]

Experimental Protocols

This protocol is adapted from a scaled-up laboratory procedure.

-

Reaction Setup: Under a nitrogen atmosphere, add 30 L of anhydrous tetrahydrofuran (THF) to a suitable reactor, followed by diethylamine (1.272 kg, 17.39 mol).

-

Addition of Base: Cool the reactor to below -30°C. Slowly add a 33% hexane solution of n-hexyllithium dropwise, ensuring the internal temperature is maintained below -30°C.

-

Stirring: After the addition is complete, stir the reaction mixture at -30°C for 1.5 hours.

-

Addition of Ester: Dissolve ethyl cyanoacetate (0.655 kg, 5.79 mol) in 2 L of THF. Add this solution dropwise to the reaction mixture, maintaining the temperature below -30°C.

-

Warming and Quenching: Upon completion of the addition, allow the mixture to gradually warm to room temperature and stir for an additional 30 minutes. Subsequently, slowly add ethanol (0.66 L) dropwise and stir the mixture overnight at room temperature.

-

Work-up: Remove the solvent under reduced pressure. Treat the residue with 10% hydrochloric acid (8 L) and extract twice with dichloromethane (DCM, 2 x 7 L).

-

Purification: Combine the DCM layers and wash with water (2 x 5 L). Dry the organic layer and evaporate the solvent to yield the product as a brown oil.

This protocol describes a single-step process using a coupling agent.

-

Reaction Setup: Charge a reactor with tetrahydrofuran (235 L), followed by dicyclohexylcarbodiimide (85 Kg), N,N-diethylamine (34 Kg), and cyanoacetic acid (36 Kg).

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-9 hours.

-

Concentration: After the reaction is complete, concentrate the mixture by distilling off the solvent.

-

Work-up: Treat the resulting residue with a mixture of water (275 L) and acetic acid (12 L).

-

Filtration and Extraction: Filter the mixture to remove the precipitated dicyclohexylurea. Extract the filtrate with dichloromethane.

-

Isolation: Concentrate the dichloromethane layer to isolate this compound as an oil.

Quantitative Synthesis Data

| Method | Key Reagents | Solvent | Yield | Purity | Reference(s) |

| Amidation | Diethylamine, Ethyl Cyanoacetate, n-Hexyllithium | THF | 97% | Not Specified | [5] |

| Amide Coupling | Diethylamine, Cyanoacetic Acid, DCCI | THF | 55.2 Kg (from 36 Kg Cyanoacetic Acid) | Not Specified | [9] |

Applications as a Chemical Intermediate

This compound is a valuable precursor for a range of molecules, most notably in the synthesis of pharmaceuticals and specialized chemical probes.[3]

Synthesis of Entacapone

The most prominent application of this compound is as a key intermediate in the production of Entacapone.[2][8] Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used in combination with levodopa for the treatment of Parkinson's disease.[1][2] The synthesis involves a Knoevenagel condensation reaction between this compound and 3,4-dihydroxy-5-nitrobenzaldehyde.[8][10]

-

Reaction Setup: In a suitable vessel, mix 3,4-dihydroxy-5-nitrobenzaldehyde (500 g), N,N-diethyl cyanoacetamide (575 ml), acetic acid (375 ml), and piperidine (500 ml) in ethanol (4.5 L).

-

Reflux: Heat the mixture to reflux for 6 hours.

-

Solvent Removal: After reflux, distill off the ethanol under vacuum.

-

Acid Treatment: Add formic acid (1.5 L) to the residue at 65°C and stir for 30 minutes.

-

Extraction: Cool the reaction mixture to room temperature and add methylene dichloride. Separate the organic layer and wash it twice with water (2 x 3.5 L).

-

Isolation of Crude Product: Distill off the methylene dichloride under vacuum. Treat the residue with ethyl acetate (1.25 L) to obtain the crude Entacapone.

-

Purification: The crude product can be further purified by recrystallization from a mixture of an organic alcohol and an organic acid to yield highly pure (E)-Entacapone.[10]

Synthesis of Other Key Molecules

Beyond Entacapone, this compound is employed in the synthesis of other specialized compounds.[5]

-

Cyanofluoroamides: It is a precursor to N,N-diethyl 2-cyano-2-fluoro-2-phenylthioacetoamide, which is then used to create a variety of cyanofluoroamides.

-

Fluorophores: It serves as a building block in the synthesis of novel fluorophores, which have applications as probes for cellular components like the endoplasmic reticulum.

Conclusion

This compound is a cornerstone chemical intermediate with significant utility in organic synthesis. Its well-defined synthetic pathways and versatile reactivity make it a compound of high interest, particularly for the pharmaceutical industry. The synthesis of Entacapone for Parkinson's disease treatment stands as its most critical application, highlighting the compound's importance in modern drug development.[1][2] Furthermore, its use in creating advanced materials such as fluoroprobes demonstrates its broader potential in chemical and biological research. The detailed protocols and data presented in this guide underscore its established role and provide a valuable resource for professionals in the field.

References

- 1. Buy this compound | 26391-06-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. CAS 26391-06-0: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 26391-06-0 [chemicalbook.com]

- 7. This compound CAS#: 26391-06-0 [m.chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl [quickcompany.in]

- 10. patents.justia.com [patents.justia.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Entacapone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entacapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT), is a crucial adjuvant therapy in the management of Parkinson's disease. This document provides detailed application notes and protocols for the synthesis of entacapone, focusing on a widely utilized synthetic route: the Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with 2-cyano-N,N-diethylacetamide. This method offers a reliable and scalable approach to the production of the active (E)-isomer of entacapone. The protocols provided herein are compiled from established literature and are intended for research and development purposes.

Introduction

The synthesis of entacapone via the condensation of this compound and 3,4-dihydroxy-5-nitrobenzaldehyde is a well-documented and efficient process.[1][2][3][4] This reaction is typically carried out in the presence of a basic catalyst, such as piperidine, and an acid, like acetic acid, in an alcoholic solvent.[1][2][3] The reaction proceeds via a Knoevenagel condensation mechanism, leading to the formation of the desired (E)-N,N-Diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide, the chemical name for entacapone.[1] Subsequent purification steps are crucial to isolate the therapeutically active E-isomer from any potential Z-isomer byproduct and to achieve the high purity required for pharmaceutical applications.[3][5]

Data Presentation

The following tables summarize quantitative data from various reported syntheses of entacapone using this compound. These tables are designed for easy comparison of reaction conditions and outcomes.

Table 1: Reagent Quantities and Ratios

| Reference | 3,4-dihydroxy-5-nitrobenzaldehyde (g) | This compound (g) | Piperidine (g) | Acetic Acid (g) | Solvent (L) |

| WO 2008/053304 A2[2] | 500 | 640 | 620 | 400 | Isopropyl Alcohol (5) |

| US 2008/0319218 A1[3] | 500 | 575 (ml) | 500 (ml) | 375 (ml) | Ethanol (4.5) |

| US 2010/0234632 A1 (Ex 1)[6] | 10 | 8.0 | 0.5 | 20 (ml) | Toluene (0.1) |

| US 2010/0234632 A1 (Ex 2)[6] | 17 | 16.9 | 0.78 | 34 (ml) | Toluene/Cyclohexane (0.085/0.085) |

Table 2: Reaction Conditions and Performance

| Reference | Reaction Time (hours) | Reaction Temperature (°C) | Crude Yield (%) | Final Yield (%) | Purity (%) | Z-isomer Content (%) |

| WO 2008/053304 A2[2] | 15-24 | Reflux | - | - | - | - |

| US 2008/0319218 A1[3] | 6 | Reflux | 59.63 | 53.68 | >99.8 | <0.5 |

| US 2010/0234632 A1 (Ex 1)[6] | - | Reflux (110-120) | - | - | 99.02 | 0.12 |

| US 2010/0234632 A1 (Ex 2)[6] | - | Reflux (88-94) | - | - | - | - |

Experimental Protocols

The following are detailed methodologies for the synthesis of entacapone.

Protocol 1: Synthesis of Entacapone (Polymorphic Form D)

This protocol is adapted from patent WO 2008/053304 A2.[1][2]

Materials:

-

3,4-dihydroxy-5-nitrobenzaldehyde

-

This compound

-

Piperidine

-

Acetic acid

-

Isopropyl alcohol

-

Water

Procedure:

-

To a suitable reaction vessel, add 3,4-dihydroxy-5-nitrobenzaldehyde (500 gm), this compound (640 gm), piperidine (620 gm), and acetic acid (400 gm) in isopropyl alcohol (5 L).

-

Stir the mixture and heat to reflux. Maintain reflux for approximately 15-24 hours.

-

Monitor the reaction for completion using a suitable chromatographic method (e.g., TLC or HPLC).

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

To the resulting residue, add a mixture of isopropyl alcohol (700 mL) and acetic acid (640 mL).

-

Stir the mixture for 22-25 hours to allow for precipitation of the product.

-

Filter the precipitated solid and wash it with a mixture of water (90%) and acetic acid (10%).

-

Dry the product to obtain entacapone (Form D).

Protocol 2: Synthesis of Highly Pure (E)-Entacapone

This protocol is adapted from patent US 2008/0319218 A1.[3]

Materials:

-

3,4-dihydroxy-5-nitrobenzaldehyde

-

N,N-diethyl cyanoacetamide

-

Piperidine

-

Acetic acid

-

Ethanol

-

Formic acid

-

Methylene dichloride

-

Ethyl acetate

-

Methanol

Procedure:

-

In a reaction vessel, combine 3,4-dihydroxy-5-nitrobenzaldehyde (500 g), N,N-diethyl cyanoacetamide (575 ml), acetic acid (375 ml), and piperidine (500 ml) in ethanol (4.5 L).

-

Heat the mixture to reflux and maintain for 6 hours.

-

After the reaction, distill off the ethanol under vacuum.

-

Add formic acid (1.5 L) to the residue at 65°C and stir for 30 minutes.

-

Cool the reaction mixture to room temperature and add methylene dichloride.

-

Separate the organic layer and wash it twice with water (2 x 3.5 L).

-

Distill off the methylene dichloride under vacuum.

-

Treat the residue with ethyl acetate (1.25 L).

-

Filter the resulting yellow solid, wash with ethyl acetate (1.25 L), and dry at 60-70°C to obtain crude entacapone.

-

For purification, reflux the crude product (495 g) in a mixture of methanol (3960 ml) and acetic acid (990 ml) for 1 hour.

-

Filter the hot, clear solution and then cool the filtrate to 10-15°C to precipitate the purified product.

-

Filter the solid, wash twice with cold ethyl acetate (2 x 990 ml), and dry at 60-70°C to yield highly pure (E)-entacapone.

Visualizations

The following diagrams illustrate the key processes in the synthesis of entacapone.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2008053304A2 - Processes for the preparation of a stable polymorphic form of entacapone - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. lookchem.com [lookchem.com]

- 5. CA2641396C - Process for manufacturing entacapone - Google Patents [patents.google.com]

- 6. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]

Application Notes and Protocols for N-Heterocycle Synthesis with 2-cyano-N,N-diethylacetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-heterocyclic compounds utilizing 2-cyano-N,N-diethylacetamide as a versatile building block. The synthesized pyridone and thiophene scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.

Introduction

This compound is a reactive organic compound featuring a cyano group and a diethylamide moiety.[1][2] This dual functionality makes it an excellent precursor for the synthesis of various N-heterocycles.[1] Its active methylene group readily participates in condensation reactions, while the cyano and amide groups can be involved in cyclization processes. This document outlines two primary applications of this compound in the synthesis of 3-cyano-2-pyridones and 2-aminothiophenes, key intermediates in drug discovery and development.[1][3]

Data Presentation

| Product Heterocycle | Reactants | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| N-alkyl-3-cyano-2-pyridone | N-alkyl-2-cyanoacetamide, Acetylacetone | KOH | Ethanol | Reflux, 80°C, 4h | 61-79 | [3][4] |

| This compound | N,N-diethylamine, Cyanoacetic acid | Dicyclohexylcarbodiimide | Tetrahydrofuran | Reflux, 6-9h | >95 (crude) | [5] |

| 2-Aminothiophenes | Carbonyl compound, Cyanoacetamide derivative, Elemental Sulfur | Base (e.g., morpholine) | Ethanol | Varies | Good | [6][7] |

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dimethyl-3-cyano-1,2-dihydropyridin-2-one

This protocol details the synthesis of a 3-cyano-2-pyridone derivative through the condensation of this compound with a 1,3-dicarbonyl compound, acetylacetone.

Materials:

-

This compound

-

Acetylacetone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 0.006 mol of this compound and 0.006 mol of acetylacetone in 10 mL of ethanol.[3]

-

Add a catalytic amount of potassium hydroxide to the mixture.

-

Attach a reflux condenser and heat the mixture to 80°C with continuous stirring for 4 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold ethanol to remove impurities.

-

Dry the purified product under vacuum.

Protocol 2: Synthesis of 2-Amino-3-amido-thiophenes via Gewald Reaction

This protocol describes a one-pot, multi-component synthesis of a substituted 2-aminothiophene using the Gewald reaction.

Materials:

-

This compound

-

A ketone or aldehyde (e.g., cyclohexanone)

-

Elemental sulfur

-

A base (e.g., morpholine or piperidine)

-

Ethanol or Methanol

-

Round-bottom flask

-

Stirring apparatus

-

Heating apparatus

Procedure:

-

In a round-bottom flask, combine the ketone or aldehyde (1 equivalent), this compound (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

-

Add a catalytic amount of a suitable base, such as morpholine or piperidine.

-

Stir the mixture at room temperature or with gentle heating. The optimal temperature and reaction time will vary depending on the specific carbonyl compound used.

-

Monitor the reaction by TLC.

-

Upon completion, the product often precipitates from the reaction mixture.

-

Cool the mixture and collect the solid product by filtration.

-

Wash the product with cold ethanol to remove unreacted starting materials and sulfur.

-

Recrystallize the product from a suitable solvent if further purification is required.

Visualizations

Caption: Experimental workflows for the synthesis of 3-cyano-2-pyridones and 2-aminothiophenes.

Many thieno[2,3-d]pyrimidine derivatives, which can be synthesized from the 2-aminothiophene products of the Gewald reaction, have been identified as potent inhibitors of tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a key target for drug development.

Caption: Inhibition of Receptor Tyrosine Kinase signaling by thieno[2,3-d]pyrimidine derivatives.

References

- 1. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. mdpi.com [mdpi.com]

- 4. sciforum.net [sciforum.net]

- 5. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl [quickcompany.in]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Preparation of Cyanofluoroamides Using 2-cyano-N,N-diethylacetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of cyanofluoroamides, utilizing 2-cyano-N,N-diethylacetamide as a key starting material. The document outlines the synthesis of the precursor and its subsequent electrophilic fluorination to yield N,N-diethyl-2-cyano-2-fluoroacetamide.

Introduction

Cyanofluoroamides are valuable building blocks in medicinal chemistry and drug development. The incorporation of a fluorine atom at a stereogenic center containing a cyano group can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. This compound is an ideal precursor for the synthesis of these compounds due to the acidic nature of the α-protons, which facilitates the introduction of an electrophilic fluorine atom. This protocol details a reliable method for the preparation of this compound and its subsequent conversion to the corresponding cyanofluoroamide using the electrophilic fluorinating agent N-fluorobenzenesulfonimide (NFSI).

Synthesis of this compound

The preparation of the starting material, this compound, can be achieved through the amidation of ethyl cyanoacetate with diethylamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl cyanoacetate

-

Diethylamine

-

Anhydrous tetrahydrofuran (THF)